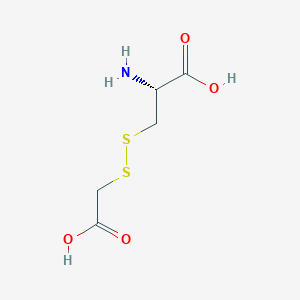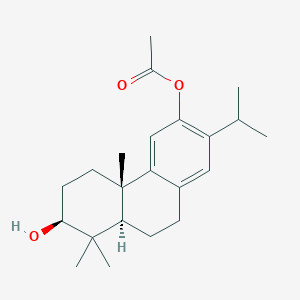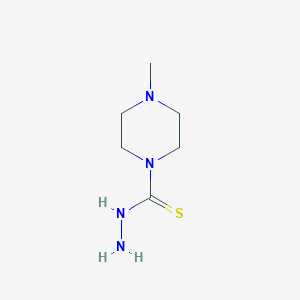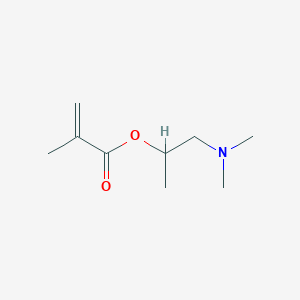
4-Chlorobenzoyl isothiocyanate
Overview
Description
4-Chlorobenzoyl isothiocyanate is a chemical compound that has been utilized in various synthetic pathways to create a range of heterocyclic compounds and other derivatives with potential biological activities. It serves as a key intermediate in the synthesis of compounds that have been studied for their antimicrobial, analgesic, anti-inflammatory, antioxidant, and cytotoxic properties against various cancer cell lines.
Synthesis Analysis
The synthesis of derivatives of 4-chlorobenzoyl isothiocyanate has been reported through different synthetic routes. For instance, the condensation reaction of 4-chlorobenzoyl isothiocyanate with diphenylamine has led to the formation of N, N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide, as described in one study . Another research paper discusses the synthesis of 4-quinolyl isothiocyanates from corresponding 4-chloroquinolines, which suggests the versatility of chlorinated isothiocyanates in synthesizing functionalized heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-chlorobenzoyl isothiocyanate has been elucidated using various spectroscopic techniques, including UV-Visible, FT-IR, 1H, and 13C NMR, as well as X-ray diffraction methods . These studies provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
4-Chlorobenzoyl isothiocyanate undergoes reactions with different nucleophiles, leading to the formation of a variety of heterocyclic compounds. For example, it reacts with nitrogen nucleophiles to form thioureas and triazoles, with sulfur nucleophiles to produce thiazoles, and with oxygen nucleophiles to yield oxazoles and benzoxazoles . These reactions demonstrate the compound's reactivity towards various nucleophilic agents, resulting in a diverse array of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzoyl isothiocyanate derivatives have been characterized through spectral analysis and quantum chemical calculations. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been employed to confirm the structures of synthesized compounds . Additionally, theoretical methods like Density Functional Theory (DFT) have been used to calculate molecular properties, such as frontier molecular orbitals, molecular electrostatic potential, and thermodynamic properties, which are indicative of the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Characterization
- 4-Chlorobenzoyl isothiocyanate has been used in the synthesis of compounds like N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide, showing promising in vitro cytotoxicity activity against human cancer cell lines, particularly cervical and ovarian carcinoma cells (Pandey et al., 2019).
Chemical Structure Analysis
- The compound (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide, obtained from the reaction of 4-chlorobenzoyl isothiocyanate, has been studied for its structure, which is stabilized by various hydrogen bonds and π–π interactions (Adan et al., 2012).
Isothiocyanate Formation
- Research demonstrates efficient formation of isothiocyanates, including 4-chlorobenzoyl isothiocyanate, using a flow platform for fast and efficient conversion, which is significant due to their high nucleophilic susceptibility (Baumann & Baxendale, 2013).
Synthesis Methods
- A review on the synthesis of isothiocyanates, a group with diverse properties such as anticancer and anti-inflammatory effects, discusses methods including the use of 4-chlorobenzoyl isothiocyanate (Eschliman & Bossmann, 2019).
Bactericidal Activities
- 4-Chlorobenzoyl isothiocyanate has been utilized in the synthesis of benzoyl thiosemicarbazides, which displayed antibacterial activity against Bacillus subtilis, highlighting its potential in developing antimicrobial agents (Qiu-hong, 2011).
Novel Routes to Synthesis
- Research on 4-quinolyl isothiocyanates, synthesized from corresponding 4-chloroquinolines, shows new means for synthesizing functionalized 4-quinolinyl isothiocyanate, indicating the versatility of 4-chlorobenzoyl isothiocyanate in chemical syntheses (Zhong et al., 2006).
Dehalogenation Mechanism
- A study focused on the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, involving 4-chlorobenzoyl CoA as a substrate for dehalogenase, provides insights into the catalytic mechanisms and efficacy of dehalogenase in chemical transformations (Y. and & T. C. Bruice, 1997).
properties
IUPAC Name |
4-chlorobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBZZNWOAIAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283040 | |
| Record name | 4-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoyl isothiocyanate | |
CAS RN |
16794-67-5 | |
| Record name | 16794-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


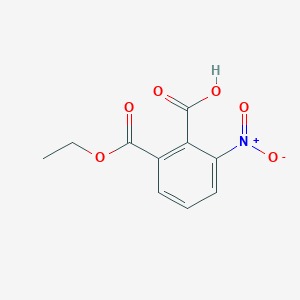
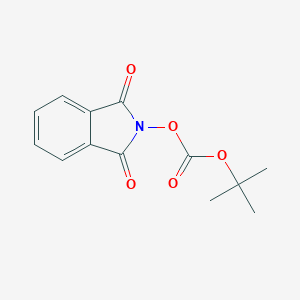
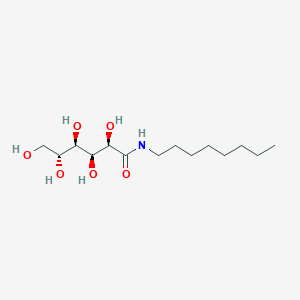
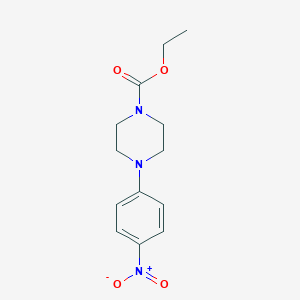
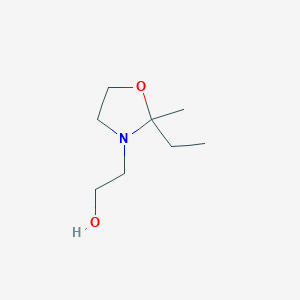
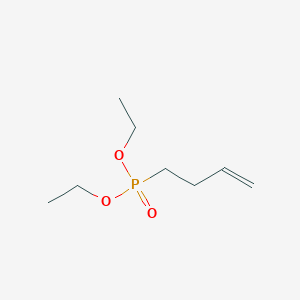
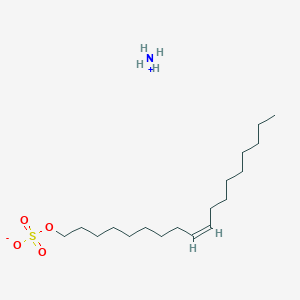
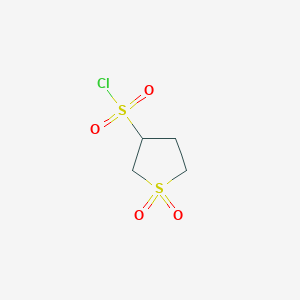
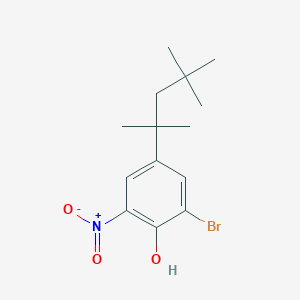
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
